Dibutylcholine iodide

Description

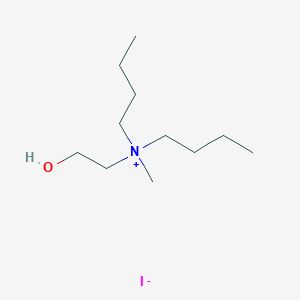

Dibutylcholine iodide is a quaternary ammonium salt characterized by two butyl groups attached to a choline backbone, with an iodide counterion. These compounds typically exhibit surfactant properties, antimicrobial activity, and cholinergic effects depending on their alkyl chain length and substituents .

Properties

CAS No. |

17896-02-5 |

|---|---|

Molecular Formula |

C11H26INO |

Molecular Weight |

315.23 g/mol |

IUPAC Name |

dibutyl-(2-hydroxyethyl)-methylazanium;iodide |

InChI |

InChI=1S/C11H26NO.HI/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

OBLPYMYMWAFWEK-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCO.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylcholine iodide typically involves the quaternization of dibutylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dibutylcholine iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its amine precursor.

Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium azide or thiocyanate can be employed.

Major Products Formed

Oxidation: N-oxides of dibutylcholine.

Reduction: Dibutylamine.

Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

Dibutylcholine iodide is used extensively in scientific research, particularly in the following fields:

Chemistry: As a reagent in organic synthesis and catalysis studies.

Biology: To study cholinergic systems and enzyme kinetics.

Medicine: In the development of drugs targeting cholinergic receptors.

Industry: As an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Dibutylcholine iodide exerts its effects by interacting with cholinergic receptors, mimicking the action of acetylcholine. It binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction is crucial for studying the function and regulation of cholinergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Acetylcholine Iodide (CAS 2260-50-6)

- Molecular Formula: C₇H₁₆INO₂

- Key Features : Acetyl group replaces one butyl chain in dibutylcholine iodide.

- Applications : Acts as a neurotransmitter analogue in biochemical studies. Its smaller acetyl group enhances water solubility but reduces lipid membrane permeability compared to dibutyl derivatives .

Choline, Iodide, Dibenzylcarbamate

- Molecular Formula: Not explicitly provided, but structurally includes benzyl groups attached to a choline backbone.

Substance D (C12 Quaternary Ammonium Chloride)

Physicochemical and Functional Differences

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₉H₂₀INO (hypothetical) | ~285.18 | Two butyl chains, iodide ion | Moderate in polar solvents | Surfactant, research reagent |

| Acetylcholine iodide | C₇H₁₆INO₂ | 225.11 | Acetyl group, iodide ion | High in water | Neurotransmitter studies |

| Substance D (C12) | C₁₂H₂₅ClN | 230.79 | Single C12 chain, chloride ion | Low in water | Industrial surfactant |

| Choline dibenzylcarbamate | Not available | Not available | Benzyl groups, carbamate | Low in polar solvents | Biochemical research |

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., dibutyl) enhance lipophilicity, improving membrane penetration but reducing aqueous solubility compared to acetylcholine derivatives .

- Counterion Effects : Iodide ions (in dibutylcholine and acetylcholine salts) may improve stability in organic solvents compared to chloride (Substance D) .

- Biological Activity: Acetylcholine iodide’s acetyl group mimics endogenous neurotransmitters, whereas dibutylcholine’s bulkier structure may limit receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.